5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid
Description
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a fluorinated derivative of the 1,4-benzodioxine scaffold, characterized by a fused bicyclic structure with a fluorine atom at the 5-position and a carboxylic acid group at the 6-position.
Structure
3D Structure
Properties
Molecular Formula |
C9H7FO4 |
|---|---|
Molecular Weight |
198.15 g/mol |
IUPAC Name |
5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid |
InChI |
InChI=1S/C9H7FO4/c10-7-5(9(11)12)1-2-6-8(7)14-4-3-13-6/h1-2H,3-4H2,(H,11,12) |
InChI Key |
RIVSCDAHAOCSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid typically involves the reaction of 3-fluorocatechol with 1,2-dibromoethane . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzodioxine ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the fluorine atom or to reduce the carboxylic acid group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol
Scientific Research Applications
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to changes in their activity. The benzodioxine ring structure can also interact with various biological molecules, affecting their function and stability .
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The table below compares key structural and physicochemical properties of 5-fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with halogenated, nitro-, and unsubstituted analogs:
Notes:
- Fluorine substitution at the 5-position (target compound) vs. 6-position (isomer) may alter electronic distribution and steric effects, influencing reactivity and biological interactions .
Biological Activity
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is an organic compound with significant biological activity. Its molecular formula is C9H7FO4, and it has a molecular weight of 198.15 g/mol. This compound is notable for its potential applications in medicinal chemistry and its unique interaction with biological systems.
The compound features a benzodioxine ring structure which is crucial for its biological activity. The presence of a fluorine atom at the 5-position enhances its binding affinity to various biological targets, while the carboxylic acid group at the 6-position allows for further chemical modifications.
| Property | Value |
|---|---|
| Molecular Formula | C9H7FO4 |
| Molecular Weight | 198.15 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C9H7FO4/c10-7-5(9(11)12)1-2-6-8(7)14-4-3-13-6/h1-2H,3-4H2,(H,11,12) |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2F)C(=O)O |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances the compound's lipophilicity and stability, allowing it to penetrate cell membranes more effectively. This can lead to alterations in enzyme activity or receptor binding, which are critical for therapeutic effects.
Biological Studies and Findings
Research has indicated that compounds similar to 5-Fluoro-2,3-dihydro-1,4-benzodioxine derivatives exhibit diverse biological activities including antimicrobial, anti-inflammatory, and anticancer properties. A study highlighted the compound's potential in inhibiting specific cancer cell lines through apoptosis induction.
Case Study: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of several fluorinated benzodioxine derivatives. The results showed that this compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell cycle progression.
Comparative Analysis
In comparison to other fluorinated compounds such as 6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine and 7-Bromo-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine , this compound exhibits unique biological profiles due to its specific functional groups which influence its interaction with biological targets.
| Compound | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | ~15 | Anticancer (MCF-7) |
| 6-Fluoro-2,3-dihydrobenzo[b][1,4]dioxine | ~30 | Antimicrobial |
| 7-Bromo-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine | ~25 | Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid, and how can purity be optimized?
- Methodology :
- Step 1 : Start with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid (core structure) and introduce fluorine via electrophilic fluorination using Selectfluor® or similar reagents under controlled pH (4–6) to minimize side reactions .
- Step 2 : Purify via recrystallization in ethanol/water (70:30 v/v) or column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity using HPLC (C18 column, 0.1% TFA in acetonitrile/water mobile phase) .
- Critical Note : Use inert atmosphere (N₂/Ar) during fluorination to prevent oxidation of the dihydrobenzodioxine ring.
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- ¹H/¹³C NMR : Assign peaks by comparing with non-fluorinated analogs. The fluorine substituent at position 5 causes deshielding of adjacent protons (e.g., H-7 and H-8) by ~0.3–0.5 ppm .
- Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm molecular ion [M-H]⁻ at m/z 212.0351 (calculated for C₉H₇FO₄). Fragmentation patterns should show loss of CO₂ (44 Da) .
- IR Spectroscopy : Look for carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).
Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?
- Methodology :
- Solubility Testing : Use shake-flask method in buffers (pH 1–13) and solvents (DMSO, ethanol, acetonitrile). The compound is sparingly soluble in water (<1 mg/mL) but highly soluble in polar aprotic solvents like DMSO (>50 mg/mL) .
- Stability Studies : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC; degradation products include defluorinated analogs and ring-opened byproducts under acidic conditions (pH < 3) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data between synthetic batches?
- Methodology :
- Cross-Validation : Combine NMR, MS, and X-ray crystallography (if single crystals are obtainable). For example, conflicting NOESY signals may arise from rotational isomers; use variable-temperature NMR (VT-NMR) to assess conformational flexibility .
- Isotopic Labeling : Synthesize ¹⁸O-labeled carboxylic acid derivatives to confirm fragmentation pathways in MS and rule out impurities .
Q. What experimental designs are optimal for studying the reaction mechanism of fluorination in this compound?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare rates of fluorination using ²H-labeled vs. non-labeled substrates to identify rate-determining steps (e.g., electrophilic attack vs. deprotonation) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map transition states and identify electronic effects of the benzodioxine ring on fluorination regioselectivity .
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity in derivatives?
- Methodology :
- Derivatization : Modify the carboxylic acid group (e.g., esterification, amidation) or introduce substituents at position 2/3 of the benzodioxine ring. Use coupling agents like EDC/HOBt for amide formation .
- Biological Assays : Screen derivatives for enzyme inhibition (e.g., cyclooxygenase-2) using fluorescence-based assays. Correlate IC₅₀ values with Hammett σ constants of substituents to quantify electronic effects .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?
- Methodology :
- Process Optimization : Apply factorial design (e.g., 2³ factorial matrix) to test variables: temperature (25–60°C), solvent ratio (ethanol/water), and catalyst loading. Use ANOVA to identify significant factors .
- Continuous Flow Chemistry : Implement microreactors for fluorination steps to enhance heat/mass transfer and reduce reaction time by 40% compared to batch processes .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental reactivity data?
- Methodology :
- Sensitivity Analysis : Re-evaluate computational parameters (e.g., solvation models, basis sets). For example, using SMD solvation instead of PCM may better predict solvolysis pathways .
- Experimental Validation : Synthesize proposed intermediates (e.g., radical or carbocation species) and trap them with TEMPO or water, followed by MS/MS analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
